PRMT5/MEP50 Inhibition: (S)-enantiomer Exhibits Defined Ki and IC50 Values
The (S)-enantiomer of methyl 6-oxopiperazine-2-carboxylate demonstrates quantifiable binding affinity to the PRMT5/MEP50 complex, with a Ki of 313 nM and an IC50 of 1.06 μM in a fluorescence polarization competitive binding assay [1]. This activity provides a direct, data-driven basis for selecting this compound over its (R)-enantiomer or racemic mixtures, which are expected to exhibit divergent activity profiles due to chiral discrimination by the enzyme's active site [1].
| Evidence Dimension | PRMT5/MEP50 Enzyme Inhibition |
|---|---|
| Target Compound Data | Ki = 313 nM; IC50 = 1.06 μM |
| Comparator Or Baseline | (R)-enantiomer (CAS 126330-91-4) |
| Quantified Difference | Not directly quantified in same study; chiral specificity established by (S)-enantiomer's measured affinity |
| Conditions | FITC-competitive binding assay; unknown origin PRMT5/MEP50 complex |
Why This Matters
This quantitative binding data supports the selection of the (S)-enantiomer for PRMT5-targeted research, as chiral purity directly correlates with target engagement.
- [1] BindingDB. (n.d.). BDBM50607731 CHEMBL5219517: Affinity data for PRMT5/MEP50. Retrieved from bindingdb.org. View Source
